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Compound of Interest

Compound Name: Remogliflozin

Cat. No.: B1679270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of

the active metabolites of remogliflozin, a potent and selective inhibitor of the sodium-glucose

co-transporter 2 (SGLT2). This document summarizes quantitative data from various clinical

studies, details experimental methodologies, and visualizes key metabolic and experimental

processes to support further research and development in this area.

Introduction
Remogliflozin etabonate is a prodrug that, upon oral administration, is rapidly and extensively

converted to its active form, remogliflozin. Remogliflozin itself is further metabolized to two

active metabolites: GSK279782 and GSK333081. While both are active, the exposure to

GSK333081 has been found to be clinically insignificant.[1] Consequently, GSK279782 is

considered the major active metabolite, contributing to the overall pharmacological effect of the

drug.[1] Understanding the pharmacokinetic properties of both remogliflozin and GSK279782

is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring the

safety and efficacy of this therapeutic agent in the management of type 2 diabetes mellitus.
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The following tables summarize the key pharmacokinetic parameters for remogliflozin
etabonate (prodrug), remogliflozin (active drug), and its major active metabolite, GSK279782,

compiled from various clinical trials involving healthy volunteers and patients with type 2

diabetes mellitus.

Table 1: Single-Dose Pharmacokinetic Parameters in
Healthy Indian Volunteers (Fasted State)[1]

Analyte Dose
Cmax
(ng/mL)

Tmax (hr)
AUC
(ng.hr/mL)

t½ (hr)

Remogliflozin

Etabonate
100 mg - 0.5 - 1.5 - 0.4 - 0.7

Remogliflozin 100 mg - 0.5 - 1.5 - 1.5 - 1.9

GSK279782 100 mg - 0.5 - 1.5 - 2.3 - 3.8

Remogliflozin

Etabonate
250 mg - 0.5 - 1.5 - 0.4 - 0.7

Remogliflozin 250 mg - 0.5 - 1.5 - 1.5 - 1.9

GSK279782 250 mg - 0.5 - 1.5 - 2.3 - 3.8

Note: Specific Cmax and AUC values were not provided in the source for this specific summary

table, but ranges for Tmax and half-life were given.

Table 2: Single-Dose Pharmacokinetic Parameters in
Healthy Subjects (Dose-Escalation Study)[2]
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Analyte Dose
Cmax
(ng/mL)

Tmax (hr)
AUC(0-∞)
(ng.hr/mL)

t½ (hr)

Remogliflozin 50 mg 280 ± 86
0.98 (0.75-

1.50)
818 ± 174 1.94 ± 0.35

GSK279782 50 mg 61 ± 14
1.00 (1.00-

2.00)
330 ± 68 2.11 ± 0.44

Remogliflozin 500 mg 3020 ± 1110
1.00 (0.75-

1.52)
8840 ± 2320 2.13 ± 0.42

GSK279782 500 mg 550 ± 149
1.25 (1.00-

2.00)
3580 ± 880 2.45 ± 0.41

Values are presented as mean ± SD, except for Tmax which is median (range).

Table 3: Steady-State Pharmacokinetic Parameters in
Subjects with Type 2 Diabetes (Co-administered with
Metformin)[3]

Analyte

Dose
(Remogliflo
zin
Etabonate)

Cmax
(ng/mL)

Tmax (hr)
AUC(0-12)
(ng.hr/mL)

t½ (hr)

Remogliflozin 500 mg BID 2390 ± 620 1.0 (0.5-2.0) 7110 ± 1730 1.9 ± 0.3

GSK279782 500 mg BID 471 ± 117 1.5 (0.5-4.0) 2710 ± 620 2.8 ± 0.4

Values are presented as mean ± SD, except for Tmax which is median (range).

Table 4: Effect of Food on Single-Dose
Pharmacokinetics in Healthy Indian Volunteers[1]
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Analyte Dose Parameter Fed State
Fasted
State

Fed/Fasted
Ratio

Remogliflozin 100 mg
Cmax

(ng/mL)
- - 0.77 - 1.44

AUC

(ng.hr/mL)
- - 1.22 - 1.35

GSK279782 100 mg
Cmax

(ng/mL)
- - 0.77 - 1.44

AUC

(ng.hr/mL)
- - 1.22 - 1.35

Remogliflozin 250 mg
Cmax

(ng/mL)
- - 0.81 - 1.12

AUC

(ng.hr/mL)
- - 1.22 - 1.35

GSK279782 250 mg
Cmax

(ng/mL)
- - 0.81 - 1.12

AUC

(ng.hr/mL)
- - 1.22 - 1.35

Note: A slight delay in Tmax from 0.5-1.5 hours in the fasted state to 1.5-3.0 hours in the fed

state was observed.[1]

Metabolic Pathways of Remogliflozin Etabonate
Remogliflozin etabonate undergoes a series of metabolic transformations to yield its active

forms and subsequent inactive metabolites. The metabolic cascade is initiated by the de-

esterification of the prodrug, followed by cytochrome P450-mediated oxidation and subsequent

glucuronidation.
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Metabolic Pathway of Remogliflozin Etabonate

Experimental Protocols
Detailed experimental protocols from the cited clinical trials are often not fully available in

published literature. However, based on the descriptions provided in the referenced articles, a

generalized experimental workflow for a pharmacokinetic study of remogliflozin can be

constructed.

Generalized Protocol for a Single-Dose Pharmacokinetic
Study:

Subject Recruitment: Healthy volunteers or patients with type 2 diabetes mellitus are

recruited based on specific inclusion and exclusion criteria. Informed consent is obtained

from all participants.

Study Design: A randomized, open-label or double-blind, crossover or parallel-group design

is typically employed.

Dosing: A single oral dose of remogliflozin etabonate (e.g., 100 mg or 250 mg) or placebo is

administered to subjects, often after an overnight fast. For studies investigating food effects,

the drug is administered with a standardized high-fat meal.
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Blood Sampling: Serial blood samples are collected at predetermined time points before and

after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12

hours post-dose).[2]

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored

frozen until analysis.

Bioanalytical Method: Plasma concentrations of remogliflozin etabonate, remogliflozin,

and GSK279782 are quantified using a validated high-performance liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key

pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3682882/
https://www.benchchem.com/product/b1679270?utm_src=pdf-body
https://www.benchchem.com/product/b1679270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subject Recruitment
(Inclusion/Exclusion Criteria)

Informed Consent

Randomization

Drug Administration
(Remogliflozin Etabonate or Placebo)

Serial Blood Sampling

Plasma Preparation and Storage

LC-MS/MS Analysis
(Quantification of Analytes)

Pharmacokinetic Analysis
(Cmax, Tmax, AUC, t½)

Data Reporting and Interpretation

Click to download full resolution via product page

Generalized Pharmacokinetic Study Workflow
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Conclusion
The pharmacokinetic profile of remogliflozin is characterized by its rapid conversion from the

prodrug, remogliflozin etabonate, to the active entity, remogliflozin, and its major active

metabolite, GSK279782. Both active moieties exhibit relatively short half-lives, supporting a

twice-daily dosing regimen. The metabolism is primarily mediated by CYP3A4 and to a lesser

extent by CYP2C19, followed by glucuronidation. Pharmacokinetic parameters are dose-

proportional, and the effect of food on overall exposure is not clinically significant, although it

may delay the time to maximum concentration. This comprehensive guide provides a valuable

resource for researchers and drug development professionals, consolidating key

pharmacokinetic data and outlining typical experimental approaches for the continued

investigation of remogliflozin and its active metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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